1-Fmoc-4,4-dimethyl-L-proline

Descripción

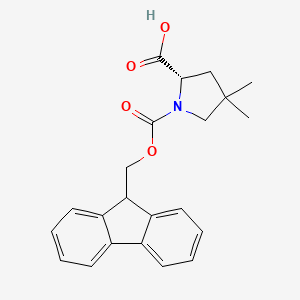

1-Fmoc-4,4-dimethyl-L-proline (CAS: 1380336-01-5) is a synthetic proline derivative extensively utilized in peptide synthesis and medicinal chemistry. Its molecular formula is C22H23NO4, with a molecular weight of 365.42 g/mol . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and two methyl substituents at the 4-position of the proline ring. Key physical properties include a predicted density of 1.249 g/cm³, boiling point of 545.3°C, and pKa of 3.97, which influence its solubility and reactivity in coupling reactions .

This derivative is notable for its role in developing STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors. In one study, it was incorporated into peptidomimetic prodrugs (e.g., inhibitor 20) to enhance steric hindrance and stability, critical for targeting SH2 domain interactions .

Propiedades

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJCOWHKHEGGK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Approaches for Synthesizing 4,4-Dimethyl-L-Proline

Multiple synthetic routes can potentially yield the 4,4-dimethyl-L-proline core structure:

- Direct modification of L-proline through alkylation at the 4-position

- Construction of the pyrrolidine ring from appropriate chiral precursors

- Transformation of other amino acids (particularly serine derivatives) into the desired proline structure

Each approach presents different challenges, particularly regarding stereochemical control and regioselectivity of modifications.

Fmoc Protection Methodology

For the introduction of the Fmoc protecting group, established protocols typically involve treating the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The general procedure for Fmoc protection of proline derivatives follows this approach:

- Dissolve the proline derivative in a mixed solvent system (typically water and 1,4-dioxane)

- Add a suitable base such as potassium carbonate or sodium bicarbonate

- Add Fmoc-Cl gradually at controlled temperature (usually 0°C)

- Allow the reaction to warm to room temperature and stir for several hours

- Work up through acidification and extraction

This general methodology yields N-Fmoc-protected proline derivatives with good to excellent yields when applied to unmodified L-proline (typically ~95% yield).

Detailed Synthesis Methods for this compound

Adaptation of Nevalainen's Method for 4-Methylproline

A promising approach for the synthesis of this compound can be adapted from the methodology developed by Nevalainen et al. for the synthesis of Fmoc-protected trans-4-methylproline. This multi-step synthesis begins with D-serine and utilizes a chiral scaffold to control stereochemistry:

The key steps in this synthetic route include:

- Conversion of D-serine to Garner's aldehyde as a chiral scaffold

- Wittig reaction to generate an α,β-unsaturated ester intermediate

- Diastereoselective modification to introduce the methyl groups at the 4-position

- Formation of the pyrrolidine ring through a series of functional group transformations

- Introduction of the Fmoc protecting group in the final stages

For 4,4-dimethyl-L-proline, this approach would require modification to introduce two methyl groups at the 4-position instead of one. This might be achieved through a modified Wittig reaction or subsequent diastereoselective alkylation steps.

When Nevalainen et al. performed the diastereoselective hydrogenation using Raney nickel, they achieved a diastereomeric ratio of 86:14, which was later improved to 95:5 through recrystallization. Similar challenges would likely be encountered in the synthesis of the 4,4-dimethyl analog, potentially requiring careful optimization of reaction conditions and purification protocols.

Direct Fmoc Protection of 4,4-dimethyl-L-proline

If 4,4-dimethyl-L-proline is available either commercially or through synthesis, direct Fmoc protection represents the most straightforward approach. The procedure would be analogous to the synthesis of Fmoc-L-proline described in the literature:

- Dissolve 4,4-dimethyl-L-proline (1 equivalent) in a mixture of 1,4-dioxane and water (approximately 1:3 ratio)

- Add potassium carbonate (2.5-3 equivalents) as a base

- Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (0.95-1 equivalent) gradually

- Allow the reaction to warm to room temperature and stir overnight (12-16 hours)

- Add additional water and extract with diethyl ether to remove excess Fmoc-Cl and side products

- Acidify the aqueous phase to pH 2-3 with aqueous HCl (1M)

- Extract the product with dichloromethane (multiple extractions)

- Dry the combined organic layers over anhydrous sodium sulfate and concentrate

- Purify through crystallization or column chromatography if necessary

This procedure typically provides Fmoc-protected proline derivatives in yields of approximately 90-95%.

Synthetic Route Based on Cyclization Approaches

Alternative approaches to synthesize this compound may involve cyclization strategies starting from suitable linear precursors. Based on methodologies described for related proline derivatives, one potential route involves:

- Starting with an appropriately protected amino acid derivative

- Introduction of the dimethyl moiety through alkylation or other methods

- Activation of a suitable leaving group for cyclization

- Ring closure to form the pyrrolidine structure

- Deprotection of the amino group

- Fmoc protection using standard conditions

Analytical Characterization Methods

The characterization of this compound involves multiple analytical techniques to confirm identity, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information:

1H NMR (in CDCl3 or DMSO-d6):

- Aromatic signals for the Fmoc group typically appear in the range of 7.2-7.8 ppm

- The characteristic methine proton of the Fmoc group appears around 4.2-4.5 ppm

- The α-proton of the proline ring resonates at approximately 4.2-4.4 ppm

- The geminal dimethyl groups would show as two distinct singlets or a single peak (if magnetically equivalent) at approximately 0.8-1.2 ppm

- The remaining pyrrolidine ring protons appear between 1.8-2.5 ppm

13C NMR:

- Carbonyl carbons (carboxylic acid and carbamate) appear at 170-175 ppm

- Aromatic carbons of the Fmoc group show signals between 120-145 ppm

- The quaternary carbon at the 4-position typically resonates around 35-40 ppm

- The methyl carbons generate signals at approximately 25-30 ppm

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and provides fragmentation pattern information. For this compound, the expected molecular ion peaks include:

- [M+H]+ at m/z 366.17

- [M+Na]+ at m/z 388.15

- Common fragment patterns including loss of the Fmoc group

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) analysis using a C18 reverse-phase column serves as the primary method for assessing purity. Typical conditions include:

- Mobile phase: Gradient of acetonitrile/water containing 0.1% trifluoroacetic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 214 nm (peptide bond) and 254 nm (Fmoc group)

- Typical retention time: Dependent on specific conditions, but generally in the range of 15-25 minutes under standard gradient conditions

Optical Rotation

Measurement of specific optical rotation [α]D (typically at 20-25°C in methanol or chloroform) confirms the L-configuration of the proline residue. The expected value would be in line with other Fmoc-protected L-proline derivatives, typically in the negative range.

Comparative Analysis of Synthetic Routes

A comprehensive comparison of potential synthetic approaches for this compound yields the following analysis:

| Synthetic Approach | Key Reagents | Advantages | Limitations | Expected Yield |

|---|---|---|---|---|

| Modified Nevalainen Method | D-serine, Garner's aldehyde, Wittig reagents, hydrogenation catalysts | High stereochemical control, well-established methodologies | Multiple steps, potentially complex purifications | 30-50% overall |

| Direct Fmoc Protection | 4,4-dimethyl-L-proline, Fmoc-Cl, K2CO3 | Single step, high yield, simple procedure | Requires pre-synthesized 4,4-dimethyl-L-proline | 90-95% |

| Cyclization Approach | Linear amino acid precursors, alkylation reagents, cyclization promoters | Potential for high stereoselectivity | Multiple steps, optimization required | 20-40% overall |

The selection of the most appropriate synthetic route depends on various factors including availability of starting materials, required scale, available equipment, and expertise of the researchers. For research-scale synthesis, the modified Nevalainen approach may offer the best balance of stereochemical control and feasibility, while for larger scale production, optimizing a cyclization approach might be more economical if high stereoselectivity can be achieved.

Purification Strategies

The purification of this compound requires careful consideration of the compound's physical properties.

Crystallization Techniques

Crystallization represents the preferred purification method for Fmoc-protected amino acids. Based on reported methods for purifying N-Fmoc-amino acid crude products, a potential protocol includes:

- Dissolve the crude product in an ethanol/water system (typically 2:1 ratio)

- Heat the solution to 60-80°C with stirring to ensure complete dissolution

- Allow the solution to cool slowly to room temperature and then refrigerate (0-5°C) to promote crystallization

- Filter the crystals under reduced pressure

- Wash the crystals thoroughly with cold ethanol/water mixture

- Dry the crystals under vacuum at moderate temperature (40-50°C)

This approach can significantly improve the purity of the final product, particularly removing any diastereomeric impurities that may have formed during the synthesis.

Chromatographic Purification

For challenging purifications or smaller scale preparations, column chromatography provides an alternative approach:

- Silica gel chromatography using appropriate solvent systems (typically dichloromethane/methanol gradients with 0.1% acetic acid)

- Reversed-phase chromatography for particularly difficult separations

Acid-Base Extraction

Acid-base extraction can be utilized to remove impurities with different acid-base properties:

- Dissolve the compound in an organic solvent (e.g., ethyl acetate)

- Extract with aqueous sodium bicarbonate solution to remove acidic impurities

- Back-extract the aqueous phase after acidification to recover the product

Practical Considerations and Troubleshooting

Synthesizing this compound presents several challenges that researchers should anticipate and address.

Stereochemical Control

Maintaining the correct stereochemistry represents a primary concern in the synthesis:

- The L-configuration at the α-carbon (C-2) must be preserved throughout the synthesis

- Introduction of the dimethyl groups at the 4-position requires careful control of reaction conditions

- Potential epimerization during the Fmoc protection step must be minimized

Solubility Considerations

The 4,4-dimethyl substitution pattern affects the solubility properties compared to standard proline:

- Increased hydrophobicity may require adjusted solvent systems during purification

- Crystallization conditions may differ from those of Fmoc-L-proline

- Solubility in reaction solvents may necessitate concentration adjustments

Scale-Up Challenges

When scaling up the synthesis, additional considerations include:

- Heat transfer efficiency during exothermic steps (particularly the Fmoc protection)

- Mixing efficiency in larger reaction vessels

- Purification strategies appropriate for larger quantities

- Cost-effectiveness of reagents when used at scale

Análisis De Reacciones Químicas

Types of Reactions: 1-Fmoc-4,4-dimethyl-L-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

1-Fmoc-4,4-dimethyl-L-proline is widely utilized in Fmoc-SPPS due to its ability to form stable peptide bonds while providing a protective group that can be easily removed. The Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides. Recent advancements in SPPS technology have increased the efficiency and quality of peptide synthesis, making this compound a preferred choice among researchers .

Case Study: Synthesis of Bioactive Peptides

In a study involving the synthesis of bioactive peptides, this compound was incorporated into various peptide sequences to enhance their biological activity. The resulting peptides exhibited improved stability and specificity towards target proteins, demonstrating the compound's utility in developing therapeutic agents .

Drug Development

Prodrug Design

this compound has been explored as a component in prodrug formulations aimed at enhancing drug delivery and efficacy. For instance, research has shown that prodrugs incorporating this compound can inhibit specific signaling pathways in cancer cells, such as the Stat3 pathway, which is often dysregulated in tumors. These findings suggest that this compound can serve as an effective scaffold for designing novel anticancer agents .

Therapeutic Applications

The compound's incorporation into cyclic peptides has led to the discovery of new pharmacological activities. Proline-rich cyclic peptides derived from this compound have demonstrated significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial therapies .

Biochemical Research

Protein Folding Studies

Due to its unique cyclic structure, proline plays a crucial role in protein folding and stability. The incorporation of this compound into peptide chains allows researchers to study its effects on protein conformation and dynamics. This information is vital for understanding diseases related to protein misfolding and for designing proteins with specific functional properties .

Conformational Studies

The compound has been used in studies assessing the conformational preferences of peptides. Its ability to induce turns in peptide structures has been exploited to design peptide mimetics that can interact with biological targets effectively. Spectroscopic techniques such as NMR and circular dichroism have been employed to analyze these conformational changes .

Mecanismo De Acción

The mechanism of action of 1-Fmoc-4,4-dimethyl-L-proline primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the proline residue, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares 1-Fmoc-4,4-dimethyl-L-proline with structurally related Fmoc-protected proline derivatives:

Key Research Findings

Steric and Electronic Effects

- Dimethyl vs. Difluoro Substituents: The 4,4-dimethyl group in this compound provides steric hindrance without significantly altering electronic properties, making it suitable for stabilizing peptide conformations.

- tert-Butoxy vs. Allyloxycarbonylamino Groups: Bulkier substituents like tert-butoxy (inhibitor 23) or allyloxycarbonylamino (CAS 274676-10-7) increase molecular weight and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Influence

- The cis-4-fluoro and trans-4-tert-butoxy derivatives (inhibitors 22 and 23) demonstrate how stereochemistry impacts biological activity. For example, cis-fluoro substituents may restrict ring puckering, altering peptide backbone flexibility .

Actividad Biológica

1-Fmoc-4,4-dimethyl-L-proline is a modified amino acid that plays a significant role in peptide synthesis, particularly due to its protective group, fluorenylmethyloxycarbonyl (Fmoc). This compound is essential in the field of medicinal chemistry and biochemistry for its unique properties that enhance the stability and reactivity of peptides.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C21H27NO4

- Molecular Weight: 357.45 g/mol

The Fmoc group serves as a protecting group for the amine functionality of proline, allowing for selective reactions during peptide synthesis. The presence of the 4,4-dimethyl group contributes to the compound's steric hindrance, which can influence the conformation and stability of peptides.

The biological activity of this compound primarily revolves around its use in synthesizing bioactive peptides. The Fmoc group can be selectively removed under basic conditions (e.g., using piperidine), which allows for the subsequent formation of peptide bonds with other amino acids. This mechanism is crucial for developing peptide-based therapeutics.

Applications in Research and Medicine

This compound is extensively utilized in various research applications:

- Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides.

- Drug Development: The compound is instrumental in creating peptide-based drugs that target specific biological pathways.

- Biological Studies: It aids in studying protein-protein interactions and enzyme-substrate relationships due to its ability to form stable peptide bonds.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Peptide Therapeutics Development: Research demonstrated that peptides synthesized using this compound exhibited enhanced stability and bioactivity against specific cancer cell lines. For instance, a study evaluated the cytotoxic effects of synthesized peptides on human tumor cells, revealing promising results in inhibiting cell proliferation .

- Protein Interaction Studies: A study focused on investigating protein interactions revealed that peptides containing this compound could effectively mimic natural substrates, leading to significant insights into enzyme mechanisms .

- Bioactivity Assays: In vitro assays demonstrated that certain peptides synthesized with this compound showed inhibitory activity against angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV), suggesting potential applications in managing diabetes and hypertension .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Fmoc-Proline | Standard proline derivative with Fmoc protection | General peptide synthesis |

| Silaproline | Silicon-containing analogue with unique properties | Biodegradable polymer production |

| Fmoc-Lysine | Another Fmoc-protected amino acid | Peptide synthesis |

| Fmoc-Threonine | Useful for synthesizing peptides with specific functions | Biochemical research |

This compound stands out due to its enhanced stability from the 4,4-dimethyl substitution, making it particularly useful where robust protecting groups are required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for incorporating 1-Fmoc-4,4-dimethyl-L-proline into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use Fmoc-based SPPS with coupling agents like HBTU or PyBOP in DMF, activated by DIPEA. The steric hindrance from the 4,4-dimethyl group requires extended coupling times (30–60 minutes) and double couplings to ensure >95% efficiency . Monitor reaction progress via Kaiser or chloranil tests. Post-synthesis, cleave peptides using TFA with scavengers (e.g., TIS, H₂O) to preserve the dimethylproline structure .

- Key Data :

| Parameter | Value |

|---|---|

| Coupling Time | 30–60 min |

| Coupling Efficiency | >95% with double coupling |

| Cleavage Reagent | TFA:TIS:H₂O (95:2.5:2.5) |

Q. How can researchers purify and characterize peptides containing this compound?

- Methodological Answer : Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Confirm identity using high-resolution mass spectrometry (HRMS) in positive ion mode (e.g., Waters Xevo G2-S QToF). The dimethyl group increases hydrophobicity, requiring higher MeCN concentrations (e.g., 60–80%) for elution .

Q. What analytical techniques are critical for verifying the stereochemical integrity of this compound?

- Methodological Answer : Use circular dichroism (CD) to assess conformational effects and chiral HPLC (e.g., Chirobiotic T column) to confirm enantiopurity. Compare retention times with standards of known configuration .

Advanced Research Questions

Q. How does the 4,4-dimethyl substitution influence peptide backbone conformation and aggregation propensity?

- Methodological Answer : The dimethyl group restricts proline’s pyrrolidine ring puckering, favoring the Cγ-endo conformation. This reduces peptide flexibility and mitigates β-sheet aggregation, as shown in amyloidogenic peptide models . Validate via NMR (²H coupling constants) and MD simulations to map conformational landscapes .

- Key Data :

| Property | Observation |

|---|---|

| Aggregation Reduction | Up to 40% in amyloid models |

| Dominant Conformation | Cγ-endo (NMR) |

Q. How can researchers resolve contradictions in reported coupling efficiencies for 4,4-dimethylproline derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. NMP) and coupling agent choice. For example, HATU outperforms HBTU in high-steric environments due to faster activation kinetics. Systematically test reagents (HATU, DIC/Oxyma) and monitor via real-time FTIR to optimize conditions .

Q. What strategies enable site-specific functionalization of peptides using this compound?

- Methodological Answer : Introduce azido or thiol handles via post-synthetic modification. For example, replace the dimethyl group with a 4-azidoproline derivative (synthesized via CuAAC click chemistry) for bioorthogonal tagging . Validate functionalization efficiency via MALDI-TOF MS and fluorescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.